molecular formula C30H39N3O8S2 B12803986 5-(Acetylamino)-3-((4-dodecylphenyl)azo)-4-hydroxynaphthalene-2,7-disulphonic acid CAS No. 93762-37-9

5-(Acetylamino)-3-((4-dodecylphenyl)azo)-4-hydroxynaphthalene-2,7-disulphonic acid

Cat. No.: B12803986
CAS No.: 93762-37-9
M. Wt: 633.8 g/mol
InChI Key: AAKZHIRXVGWBRY-UHFFFAOYSA-N
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Description

5-(Acetylamino)-3-((4-dodecylphenyl)azo)-4-hydroxynaphthalene-2,7-disulphonic acid is a complex organic compound known for its unique structural properties and diverse applications. This compound is characterized by the presence of an acetylamino group, a dodecylphenyl azo group, and hydroxynaphthalene disulphonic acid moieties. These functional groups contribute to its reactivity and utility in various scientific and industrial fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Acetylamino)-3-((4-dodecylphenyl)azo)-4-hydroxynaphthalene-2,7-disulphonic acid typically involves multiple steps, including diazotization, azo coupling, and sulfonation reactions. The process begins with the diazotization of 4-dodecylaniline, followed by coupling with 4-hydroxynaphthalene-2,7-disulphonic acid. The final step involves acetylation to introduce the acetylamino group.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

5-(Acetylamino)-3-((4-dodecylphenyl)azo)-4-hydroxynaphthalene-2,7-disulphonic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.

    Reduction: The azo group can be reduced to form corresponding amines.

    Substitution: The sulfonic acid groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents like sodium dithionite or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(Acetylamino)-3-((4-dodecylphenyl)azo)-4-hydroxynaphthalene-2,7-disulphonic acid has a wide range of applications in scientific research:

    Chemistry: Used as a dye intermediate and in the synthesis of complex organic molecules.

    Biology: Employed in staining techniques for microscopy and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties and as a diagnostic agent.

    Industry: Utilized in the production of dyes, pigments, and surfactants.

Mechanism of Action

The mechanism of action of 5-(Acetylamino)-3-((4-dodecylphenyl)azo)-4-hydroxynaphthalene-2,7-disulphonic acid involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and function. The azo group can undergo redox reactions, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • Sodium dodecyl diphenyl ether disulfonate
  • Bis-4-dodecylphenyl-12-phosphate

Comparison

Compared to similar compounds, 5-(Acetylamino)-3-((4-dodecylphenyl)azo)-4-hydroxynaphthalene-2,7-disulphonic acid is unique due to its combination of functional groups, which confer distinct chemical reactivity and applications. Its acetylamino and azo groups provide additional versatility in chemical synthesis and biological interactions, setting it apart from other related compounds .

Properties

CAS No.

93762-37-9

Molecular Formula

C30H39N3O8S2

Molecular Weight

633.8 g/mol

IUPAC Name

5-acetamido-3-[(4-dodecylphenyl)diazenyl]-4-hydroxynaphthalene-2,7-disulfonic acid

InChI

InChI=1S/C30H39N3O8S2/c1-3-4-5-6-7-8-9-10-11-12-13-22-14-16-24(17-15-22)32-33-29-27(43(39,40)41)19-23-18-25(42(36,37)38)20-26(31-21(2)34)28(23)30(29)35/h14-20,35H,3-13H2,1-2H3,(H,31,34)(H,36,37,38)(H,39,40,41)

InChI Key

AAKZHIRXVGWBRY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC1=CC=C(C=C1)N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)O)S(=O)(=O)O)NC(=O)C)O

Origin of Product

United States

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